molecular formula C15H18ClN3O B262566 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B262566
M. Wt: 291.77 g/mol
InChI Key: YUROBFPOFDBLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act on specific receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in laboratory experiments. It has been shown to have potential therapeutic effects on various disorders such as anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone in laboratory experiments include its synthetic nature, specificity, and potential therapeutic applications. However, its limitations include its complex synthesis process, potential toxicity, and limited availability.

Future Directions

The future directions for research on 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone are vast and include various fields such as medicinal chemistry, drug discovery, and neuroscience. Some of the possible future directions include the development of more specific and potent analogs, the exploration of its therapeutic potential in other disorders, and the investigation of its mechanism of action at the molecular level.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied in laboratory experiments. The future directions for research on this compound are vast and include various fields such as medicinal chemistry, drug discovery, and neuroscience.

Synthesis Methods

The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone involves the reaction of 2-chloro-1H-benzimidazole with 4-methylpiperidine and ethanone under specific conditions. The process of synthesis is complex and requires expertise in organic chemistry.

Scientific Research Applications

The scientific research application of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is vast and includes various fields such as medicinal chemistry, drug discovery, and neuroscience. It is commonly used in laboratory experiments to study its mechanism of action and potential therapeutic applications.

properties

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

IUPAC Name

2-(2-chlorobenzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C15H18ClN3O/c1-11-6-8-18(9-7-11)14(20)10-19-13-5-3-2-4-12(13)17-15(19)16/h2-5,11H,6-10H2,1H3

InChI Key

YUROBFPOFDBLSY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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